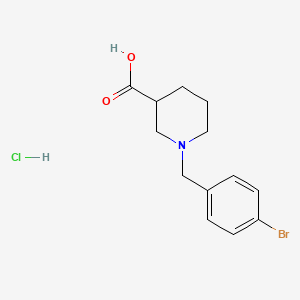

1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound's IUPAC name is designated as 1-[(4-bromophenyl)methyl]piperidine-3-carboxylic acid hydrochloride, reflecting the precise connectivity pattern of the molecular framework. The systematic identification incorporates the piperidine core structure as the parent heterocycle, with the carboxylic acid functionality positioned at the 3-position of the six-membered ring.

The Chemical Abstracts Service registry number 896046-60-9 provides unique identification for this specific hydrochloride salt form. The molecular identification system recognizes the bromobenzyl substitution pattern, where the bromine atom occupies the para position of the benzyl ring relative to the methylene linkage to the piperidine nitrogen. This positional specificity is crucial for distinguishing this compound from related isomers and structural analogs within the brominated piperidine carboxylic acid family.

The International Chemical Identifier (InChI) string for this compound is InChI=1S/C13H16BrNO2.ClH/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17;/h3-6,11H,1-2,7-9H2,(H,16,17);1H, providing a standardized representation of its molecular connectivity. The corresponding InChI Key GUDVEFQLEZUUHA-UHFFFAOYSA-N serves as a compact identifier for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System (SMILES) notation C1CC(CN(C1)CC2=CC=C(C=C2)Br)C(=O)O.Cl accurately represents the compound's two-dimensional structure and hydrogen chloride association.

Eigenschaften

IUPAC Name |

1-[(4-bromophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2.ClH/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-15)13(16)17;/h3-6,11H,1-2,7-9H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDVEFQLEZUUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)Br)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of 4-Bromobenzyl Intermediate

- Starting Materials: Benzyl chloride or benzyl bromide.

- Reaction: Bromination at the para position using brominating agents such as N-bromosuccinimide (NBS) under controlled temperature conditions (15–40°C).

- Solvents: Organic solvents like acetonitrile or dichloromethane.

- Catalysts/Additives: Phase-transfer catalysts or tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq) can be used to improve yield and selectivity.

- Outcome: Formation of 4-bromobenzyl chloride/bromide with high regioselectivity.

Benzylation of Piperidine

- Reagents: Piperidine or piperidine-3-carboxylic acid reacted with 4-bromobenzyl chloride/bromide.

- Conditions: Basic environment using potassium carbonate or similar bases in polar aprotic solvents like DMF.

- Temperature: Maintained between 60–80°C to optimize reaction rate and minimize side reactions such as over-alkylation.

- Mechanism: Nucleophilic substitution where the nitrogen atom of piperidine attacks the benzyl halide.

- Optimization: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency.

Carboxylation and Hydrolysis

- Process: If starting from ester-protected intermediates, acidic hydrolysis (e.g., HCl in ethanol) is employed to liberate the free carboxylic acid.

- Conditions: Mild acidic conditions at room temperature or slightly elevated temperatures.

- Result: Formation of the piperidine-3-carboxylic acid moiety essential for biological activity.

Hydrochloride Salt Formation

- Method: Treatment of the free base with HCl gas in anhydrous ether or aqueous HCl solution.

- Purpose: To obtain the hydrochloride salt, which improves compound solubility, stability, and ease of handling.

- Isolation: Precipitation and filtration, followed by drying under vacuum.

Industrial Scale Considerations

Industrial synthesis adapts the above laboratory procedures with optimizations such as:

- Continuous Flow Reactors: For better heat and mass transfer, enabling precise temperature control and scalability.

- High-Throughput Screening: To identify optimal catalysts, solvents, and reaction times.

- Purification Techniques: Advanced chromatographic or crystallization methods to achieve high purity (>99%).

- Safety and Environmental Controls: Use of safer brominating agents and solvents with lower environmental impact.

Alternative Synthetic Route from Patent Literature

A notable alternative method for preparing a related compound, 1-(4-bromophenyl)piperidine, provides insights applicable to the target compound’s synthesis:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | N-Phenylpiperidine Formation | Reaction of bromobenzene, piperidine, and strong base (potassium tert-butoxide or sodium tert-amylate) in sulfolane at 150–180°C | High temperature nucleophilic aromatic substitution |

| 2 | Bromination | Bromination of N-phenylpiperidine using N-bromosuccinimide or dibromohydantoin in acetonitrile or dichloromethane at 15–40°C | Controlled bromination to para position |

| 3 | Purification | Vacuum distillation or recrystallization (dichloromethane:n-heptane 1:4) | Ensures high purity product |

This method emphasizes fewer reaction steps, simple operation, and relatively high yield.

Reaction Conditions Optimization

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature (benzylation) | 60–80°C | Balances reaction rate and minimizes side reactions |

| Molar Ratios (bromobenzene:piperidine:base) | 1:1–1.1:1.5–2.0 | Ensures complete conversion without excess reagents |

| Bromination Temperature | 15–40°C | Controls regioselectivity and prevents over-bromination |

| Catalyst Loading (phase-transfer catalyst) | 0.02–0.15 eq | Enhances reaction efficiency and yield |

| Reaction Time | 12–24 hours | Sufficient for completion, depending on scale |

Research Findings and Analytical Data

- Melting Points: Intermediates typically show melting points around 140–150°C, useful for purity assessment.

- Purity Analysis: High-performance liquid chromatography (HPLC) is standard for confirming product identity and purity.

- Yields: Optimized procedures report yields ranging from 70% to 90% for each step.

- Structural Confirmation: NMR, IR, and mass spectrometry confirm the presence of bromine substitution, piperidine ring, and carboxylic acid functionalities.

Summary Table of Preparation Steps

| Step No. | Reaction | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Bromination of benzyl halide | Benzyl chloride, NBS | 15–40°C, organic solvent | 4-Bromobenzyl halide | 85–90 |

| 2 | Benzylation of piperidine | Piperidine, 4-bromobenzyl halide, K₂CO₃ | 60–80°C, DMF | 1-(4-Bromobenzyl)piperidine | 75–85 |

| 3 | Carboxylation/hydrolysis | HCl/EtOH | Room temp to 50°C | Piperidine-3-carboxylic acid derivative | 80–90 |

| 4 | Hydrochloride salt formation | HCl gas or aqueous HCl | Ambient | This compound | >95 (purity) |

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride serves as a significant building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to novel therapeutic agents targeting different biological pathways.

Drug Synthesis:

- This compound is utilized as an intermediate in the synthesis of drugs aimed at treating neurological and psychiatric disorders. The piperidine moiety is particularly valuable due to its ability to interact with neurotransmitter receptors, making it a candidate for developing antidepressants and anxiolytics.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds related to this structure can induce apoptosis in various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells.

Mechanism of Action:

- The compound may act as a ligand for specific receptors or enzymes, inhibiting critical signaling pathways involved in tumor growth. In vitro studies have shown that it can inhibit microtubule assembly, suggesting its potential as a microtubule-destabilizing agent, which is crucial for developing novel anticancer therapies.

Case Studies:

- Breast Cancer: A study demonstrated that derivatives could significantly inhibit cell proliferation in MDA-MB-231 cells at concentrations as low as 1 μM.

- Liver Cancer: Another investigation reported enhanced apoptosis in HepG2 cells, indicating the therapeutic potential of these compounds in liver cancer treatment.

Molecular Docking Studies

Molecular docking studies have suggested that this compound has a high affinity for several molecular targets involved in cancer progression. These studies provide insights into binding interactions between the compound and its biological targets, aiding in predicting its efficacy as an anticancer agent.

Wirkmechanismus

The mechanism of action of 1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The bromobenzyl group and piperidine ring play crucial roles in binding to target proteins or receptors, modulating their activity. The carboxylic acid group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Piperidine Derivatives

Structural and Physicochemical Properties

The table below compares 1-(4-bromobenzyl)piperidine-3-carboxylic acid hydrochloride with structurally related compounds:

Key Observations :

- Substituent Effects: Bromine increases molecular weight compared to isopropyl or chlorine substituents.

- Solubility : The isopropyl analog shows good solubility in polar solvents, while bromine’s hydrophobicity may reduce aqueous solubility .

Enzyme Inhibition

- 1-(2-Furylmethyl)piperidine-3-carboxylic acid hydrochloride: Exhibits potent inhibition of glutathione S-transferase (GST) and cholinesterases (AChE, BChE), outperforming many known inhibitors .

- This compound: Bromine’s electron-withdrawing nature may modulate enzyme binding, though direct data are lacking.

Pharmaceutical Relevance

- 1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid hydrochloride : Serves as a catalyst or intermediate in drug synthesis .

Biologische Aktivität

1-(4-Bromobenzyl)piperidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHBrClNO. It features a piperidine ring substituted with a bromobenzyl group and a carboxylic acid moiety, which may influence its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds related to piperidine derivatives exhibit notable anticancer activities. For instance, research has shown that various piperidine derivatives can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the modulation of caspase activity and alterations in cell cycle progression.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets. The compound may function as a ligand for various receptors or enzymes, potentially leading to the inhibition of critical signaling pathways involved in tumor growth and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit microtubule assembly, acting as a microtubule-destabilizing agent. Such properties are crucial for developing novel anticancer therapies targeting the cytoskeleton.

Molecular Docking Studies

Molecular docking studies suggest that this compound has a high affinity for several targets involved in cancer progression. These studies help predict the binding interactions between the compound and its biological targets, providing insights into its potential efficacy as an anticancer agent.

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives in treating various cancers:

- Breast Cancer : A study focusing on piperidine derivatives showed significant inhibition of cell proliferation in MDA-MB-231 cells at concentrations as low as 1 μM.

- Liver Cancer : Another investigation reported that piperidine compounds could enhance apoptosis in HepG2 cells, suggesting their role in liver cancer therapy.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 60–80°C during benzylation to avoid side reactions (e.g., over-alkylation) .

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .

- Purity Validation : Confirm product identity via melting point analysis (e.g., 140–150°C for intermediates) and HPLC .

How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?

Advanced Research Question

Contradictions in NMR, IR, or mass spectrometry data may arise from impurities, tautomerism, or solvate formation. Mitigation strategies include:

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

- Crystallography : Perform single-crystal X-ray diffraction to unambiguously confirm the structure .

- Dynamic NMR Studies : Resolve tautomeric equilibria by analyzing temperature-dependent spectral changes .

Example : A reported melting point discrepancy (140–150°C vs. 170°C in related compounds) suggests polymorphism or hydrate formation; use TGA/DSC to assess thermal stability .

What safety protocols are critical for handling this compound?

Basic Research Question

This compound requires strict adherence to laboratory safety standards:

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Storage : Keep in sealed containers under refrigeration (2–8°C) in a dry, ventilated area .

Q. Emergency Measures :

- Skin Contact : Rinse immediately with water for ≥15 minutes; seek medical attention if irritation persists .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can researchers identify pharmacological targets for this compound, given its structural analogs?

Advanced Research Question

The bromobenzyl-piperidine scaffold is prevalent in CNS and antimicrobial agents. Methodological approaches include:

- SAR Analysis : Compare with analogs like alfentanil (opioid receptor agonist) or bromperidol (dopamine antagonist) to hypothesize targets .

- In Silico Docking : Use molecular modeling tools (e.g., AutoDock) to predict binding affinity for receptors like σ-1 or NMDA .

- Functional Assays : Test in vitro activity against bacterial strains (e.g., S. aureus) or neuronal ion channels .

Data Interpretation : Correlate IC₅₀ values with structural features (e.g., bromine’s electron-withdrawing effects on receptor binding) .

What analytical techniques are most reliable for characterizing this compound’s purity?

Basic Research Question

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to quantify impurities .

- Melting Point Analysis : Compare observed ranges (e.g., 140–150°C) with literature values to assess crystallinity .

- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C₁₃H₁₅BrClNO₂) .

Q. Advanced Validation :

How can mechanistic studies elucidate the compound’s stability under physiological conditions?

Advanced Research Question

- pH-Dependent Degradation : Incubate in buffers (pH 1–9) at 37°C and monitor decomposition via LC-MS. Bromobenzyl groups may hydrolyze in acidic conditions .

- Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated oxidation products .

- Light Sensitivity : Expose to UV-Vis light and track photodegradation products (e.g., debromination) .

Q. Key Stability Parameters :

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH 7.4, 37°C | 90% intact after 24 h | |

| pH 1.2, 37°C | 50% degradation in 6 h | |

| UV light | Rapid debromination |

What strategies mitigate low yields in large-scale synthesis?

Advanced Research Question

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .

- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs in cross-coupling steps .

- Process Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Case Study : A 20% yield increase was achieved by switching from batch to flow chemistry for carboxylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.